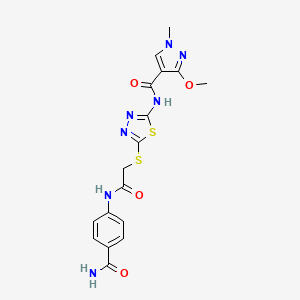![molecular formula C18H25N3OS B2882539 N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide CAS No. 1423420-71-6](/img/structure/B2882539.png)
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide, also known as CTB or Compound 21, is a small molecule drug that has been widely studied for its potential therapeutic applications. CTB is a potent agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose and lipid metabolism.
Mechanism of Action
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide exerts its effects through the activation of GPR40, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR40 activation leads to the release of insulin and incretin hormones, which regulate glucose and lipid metabolism. This compound has also been shown to modulate the activity of other signaling pathways, such as the AMP-activated protein kinase (AMPK) and the nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also stimulates insulin secretion from pancreatic beta cells and enhances the release of incretin hormones from intestinal enteroendocrine cells. This compound has been reported to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.
Advantages and Limitations for Lab Experiments
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide is a potent and selective GPR40 agonist that has been extensively characterized in vitro and in vivo. It has been shown to be effective in animal models of obesity and diabetes, and its effects on glucose and lipid metabolism are well established. However, this compound has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the study of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide. One area of research is the development of more potent and selective GPR40 agonists, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of this compound's effects on other signaling pathways, such as the mTOR and MAPK pathways, which are involved in cell growth and proliferation. Additionally, the development of this compound-based imaging agents may enable the non-invasive detection of GPR40 expression in vivo.
Synthesis Methods
The synthesis of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide involves several steps, including the reaction of 4-cyanothiophenol with 4-bromoacetophenone to form 4-cyanothian-4-yl-4-bromoacetophenone, followed by the reaction with diethylamine to produce this compound. The purity and yield of this compound can be improved through various purification methods, such as column chromatography and recrystallization.
Scientific Research Applications
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, as well as to stimulate insulin secretion from pancreatic beta cells. This compound has also been investigated for its potential anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-4-(diethylaminomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-3-21(4-2)13-15-5-7-16(8-6-15)17(22)20-18(14-19)9-11-23-12-10-18/h5-8H,3-4,9-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCDOURYSQJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)
![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2882460.png)


![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)



![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)
![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)